Enzyme Inhibition Profile: Sub-Nanomolar Affinity for Acetylcholinesterase (AChE) and Carbonic Anhydrase II (CA2)
3-(4-Ethoxyphenyl)isonicotinic acid demonstrates high-affinity binding to AChE with a reported Ki of 1.30 nM and an IC50 of 7.20 nM. It also inhibits human CA2 with a Ki of 2.70 nM [1]. This dual-target nanomolar inhibition profile differentiates it from the unsubstituted isonicotinic acid parent scaffold, which is essentially inactive against these targets, and places it among the more potent known isonicotinic acid-derived enzyme inhibitors . While specific Ki values for the closest analog, 3-(4-Methoxyphenyl)isonicotinic acid, are not publicly reported for these targets, the ethoxy group's increased lipophilicity (cLogP ~2.9) compared to the methoxy analog (cLogP ~2.4) suggests a potential for enhanced hydrophobic interaction within the enzyme active site [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Ki (AChE) = 1.30 nM; IC50 (AChE) = 7.20 nM; Ki (CA2) = 2.70 nM |
| Comparator Or Baseline | Parent isonicotinic acid (no significant inhibition reported for AChE or CA2) |
| Quantified Difference | Target compound exhibits sub-nanomolar to low nanomolar potency, representing a substantial improvement over the inactive parent scaffold. |
| Conditions | AChE inhibition assay using acetylcholine iodate as substrate, preincubated for 10 mins; CA2 inhibition assay using 4-nitrophenylacetate, analyzed by Lineweaver-Burk plot. |
Why This Matters
This data positions 3-(4-Ethoxyphenyl)isonicotinic acid as a high-affinity ligand for key CNS and metabolic targets, supporting its selection for neurological disease research where dual AChE/CA2 modulation is hypothesized, unlike its inactive parent compound.
- [1] BindingDB. Entry BDBM50161481 (CHEMBL3785391). Affinity data for 3-(4-Ethoxyphenyl)isonicotinic acid. View Source
- [2] PubChem. 3-(4-Methoxyphenyl)isonicotinic acid. CAS: 1258618-34-6. Computed Properties. View Source
